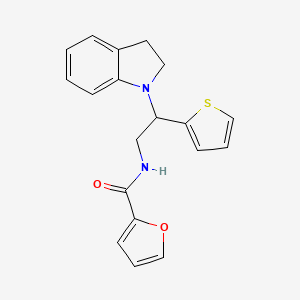

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c22-19(17-7-3-11-23-17)20-13-16(18-8-4-12-24-18)21-10-9-14-5-1-2-6-15(14)21/h1-8,11-12,16H,9-10,13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINOMGXVOBBGIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indole Derivative: Starting with indole, a substitution reaction introduces the ethyl group at the nitrogen atom.

Thiophene Introduction: The thiophene ring is then attached to the ethyl chain through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.

Furan Carboxamide Formation: The final step involves the formation of the furan-2-carboxamide moiety, typically through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H2O2)

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination), nucleophiles (e.g., amines, thiols)

Major Products

Oxidation: Oxidized derivatives of the indole and thiophene rings.

Reduction: Reduced amine derivatives.

Substitution: Various substituted indole, thiophene, and furan derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, analogs of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide have been evaluated for their inhibitory effects on various cancer cell lines.

Key Findings:

- Compounds with indole and thiophene rings have shown promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC₅₀ values ranging from 0.5 to 10 µM .

- Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer cell proliferation, such as VEGFR-2 and CDK9, indicating their potential as targeted therapies .

| Compound | Cancer Type | IC₅₀ Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.55 | VEGFR-2 Inhibition |

| Compound B | A549 | 1.73 | CDK9 Inhibition |

Neuropharmacological Effects

Research has also explored the neuropharmacological potential of compounds structurally related to this compound. These compounds have been tested for their effects on nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission.

Case Studies:

- A study demonstrated that derivatives of this compound could modulate the activity of α7 nAChRs, leading to potential applications in treating neurodegenerative diseases such as Alzheimer's .

- Electrophysiological assays showed that these compounds could enhance synaptic transmission, suggesting their use as cognitive enhancers.

Synthesis and Development

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the indole and thiophene rings followed by coupling reactions to form the final amide structure.

Synthetic Pathway:

- Formation of Indole : Starting from simple aromatic precursors.

- Thiophene Synthesis : Utilizing thiophene derivatives.

- Coupling Reaction : Amide formation through coupling reactions involving furan derivatives.

Mechanism of Action

The mechanism by which N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Key Observations:

Substituent Position and Activity: The position of thiophene substitution significantly impacts yield and activity. The addition of electron-withdrawing groups (e.g., 5-nitro on furan) enhances antibacterial activity, as seen in , where nitro-substituted derivatives show targeted efficacy against bacterial strains.

The ethyl linker in N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide () demonstrates high synthetic yield (93%), suggesting that chain length and carboxamide position (furan-2 vs. furan-3) influence reaction efficiency .

Heterocycle Variations: Insecticidal activity in correlates with carbothioyl and cyanoacetyl hydrazine substituents, whereas antibacterial activity in is linked to nitro-furan and thiophene groups. This underscores the importance of heterocycle choice in determining biological function .

Key Observations:

- Coupling Reagents : and highlight the use of HBTU (a peptide coupling agent) for amide bond formation, achieving high yields (>90%) in DMF solvent .

- Purification Efficiency : Silica gel chromatography () and preparative HPLC () are preferred for carboxamide derivatives, whereas recrystallization suffices for nitro-furan compounds ().

- Characterization Consistency : All studies rely on NMR and mass spectrometry for structural confirmation, with additional FTIR used in and to verify functional groups .

Biological Activity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 338.4 g/mol. The compound features multiple functional groups, including an indoline moiety and a thiophene ring, which are often associated with various biological activities .

Research indicates that compounds containing indoline and thiophene structures often exhibit diverse pharmacological effects, including:

- Anticancer Activity : Indole derivatives have been linked to significant anticancer effects through various mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : The presence of these functional groups may contribute to anti-inflammatory properties, which can be beneficial in managing chronic inflammatory diseases .

Anticancer Activity

A study examining the anticancer properties of similar compounds reported IC50 values that indicate potent activity against various cancer cell lines. Below is a comparative table summarizing the IC50 values for related compounds:

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Doxorubicin | MCF-7 | 0.12–2.78 |

| Compound X | A549 | TBD |

| Compound Y | A375 | TBD |

Note: TBD (To Be Determined) indicates that specific values for the compound are not yet available or have not been published.

Antimicrobial Activity

The antimicrobial efficacy of similar derivatives has been evaluated, showing promising results:

| Compound Name | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | TBD |

| Levofloxacin | S. aureus | 8.1–130 |

Study 1: Anticancer Efficacy

In a recent study focusing on indole-based compounds, researchers assessed the cytotoxic effects on MCF-7 breast cancer cells. The study found that compounds with similar structural motifs exhibited significant cell growth inhibition, suggesting that this compound could have comparable effects .

Study 2: Antimicrobial Potential

Another investigation into thiophene derivatives revealed their effectiveness against various bacterial strains, outperforming traditional antibiotics in some cases. This highlights the potential of this compound as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.